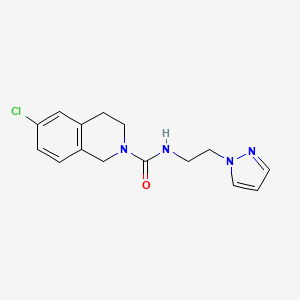
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of T cells and natural killer cells. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By blocking JAK3, 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide prevents the activation of downstream signaling pathways, which leads to the inhibition of T cell and natural killer cell function.
Biochemical and Physiological Effects:
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It also decreases the proliferation and activation of T cells and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide in lab experiments is its specificity for JAK3, which allows for the selective inhibition of T cell and natural killer cell function. However, one limitation is that 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide may have off-target effects on other JAK family members, which could lead to unwanted side effects.
Zukünftige Richtungen
1. Investigating the use of 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
2. Studying the long-term safety and efficacy of 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide in clinical trials.
3. Developing more selective JAK3 inhibitors with fewer off-target effects.
4. Investigating the use of 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Developing new formulations of 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide for improved pharmacokinetics and patient compliance.
Synthesemethoden
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of 4-cyclopropyl-6-ethylpyrimidine-2-amine with 4-chlorobenzenesulfonyl chloride to form 4-cyclopropyl-6-ethylpyrimidin-2-yl benzenesulfonamide. The resulting compound is then reacted with cyanogen bromide to form 3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and graft-versus-host disease.
Eigenschaften
IUPAC Name |
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-13-9-15(12-6-7-12)19-16(18-13)20-23(21,22)14-5-3-4-11(8-14)10-17/h3-5,8-9,12H,2,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSSFFOUHYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)
![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)